Structure Elucidation of 6-Chloro-4-methylquinolin-3-amine: A Comprehensive Analytical Framework
Structure Elucidation of 6-Chloro-4-methylquinolin-3-amine: A Comprehensive Analytical Framework
Executive Summary
The structural verification of heavily substituted heterocyclic scaffolds is a critical bottleneck in pharmaceutical development. For 6-chloro-4-methylquinolin-3-amine (CAS: 858195-92-3), the proximity of electron-withdrawing and electron-donating groups on the quinoline core creates complex spectral overlaps. This whitepaper details a self-validating analytical framework—combining High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy—designed to unambiguously establish the regiochemistry of this active pharmaceutical ingredient (API) precursor.
Introduction & Pharmacological Relevance
Quinoline derivatives are privileged scaffolds in medicinal chemistry, frequently utilized in the development of antimalarial, antibacterial, and antineoplastic agents. The specific substitution pattern of 6-chloro-4-methylquinolin-3-amine presents a highly specific electronic environment. The electron-withdrawing chlorine atom at C-6, combined with the electron-donating amino group at C-3 and the steric bulk of the methyl group at C-4, dictates the molecule's reactivity and target binding affinity.
Accurate structure elucidation is paramount during the synthesis and scale-up of such intermediates to ensure regiochemical purity. Misassignment of the halogen or methyl position can lead to off-target toxicity or complete loss of pharmacological efficacy.
Strategic Analytical Workflow
Structure elucidation is not merely a collection of spectra; it is a logical, self-validating system of orthogonal techniques. Relying solely on 1D NMR can lead to misassignments due to overlapping signals in the aromatic region, a common issue in heavily substituted quinolines (1[1]).
Therefore, our workflow is designed with strict causality:
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HRMS is deployed first to confirm the exact mass and leverage the natural isotopic distribution of chlorine as a built-in diagnostic tool.
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1D NMR (1H, 13C) is utilized to identify the primary functional groups and the basic spin systems of the benzenoid ring.
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2D NMR (COSY, HSQC, HMBC) is strictly required to bridge the isolated spin systems, unambiguously mapping the carbon-hydrogen connectivity to prove the exact positions of the methyl and chlorine substituents.
Caption: Analytical workflow for the structure elucidation of 6-chloro-4-methylquinolin-3-amine.
High-Resolution Mass Spectrometry (HRMS) & Isotopic Profiling
The first step in our self-validating protocol is confirming the molecular formula ( C10H9ClN2 ). Electrospray Ionization Time-of-Flight (ESI-TOF) MS is selected for its high mass accuracy (< 5 ppm error).
The Causality of Isotopic Profiling: The presence of the chlorine atom provides a critical validation checkpoint. Chlorine naturally occurs as two stable isotopes, 35Cl and 37Cl , in an approximate 3:1 ratio. The mass spectrum must exhibit a characteristic M and M+2 isotopic cluster. For 6-chloro-4-methylquinolin-3-amine, the theoretical [M+H]+ for the 35Cl isotope is 193.0532, and for the 37Cl isotope, it is 195.0503. Observing this exact 3:1 ratio validates the presence of a single chlorine atom before any complex NMR data is interpreted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy forms the core of the regiochemical assignment. The electron-withdrawing nature of the quinoline nitrogen and the chlorine atom significantly deshields specific protons, creating a predictable chemical shift gradient.
1D 1H and 13C NMR Analysis
The 1H NMR spectrum reveals the distinct environments of the nine protons. The H-2 proton is highly deshielded due to its proximity to the electronegative ring nitrogen, appearing as a sharp singlet downfield. The primary amine at C-3 appears as a broad singlet, a phenomenon caused by the quadrupolar relaxation of the nitrogen-14 nucleus and chemical exchange (2[2]).
The substitution at C-6 breaks the symmetry of the benzenoid ring, resulting in an AMX spin system. H-8 appears as a doublet (ortho coupling to H-7, 3J≈9.0 Hz). H-7 appears as a doublet of doublets (ortho to H-8, meta to H-5, 4J≈2.5 Hz), and H-5 appears as a finely split doublet. The 13C NMR spectrum confirms the 10 distinct carbon resonances, with C-2 and C-8a being the most downfield (3[3]).
2D NMR (HMBC) for Regiochemical Assignment
The Causality of 2D NMR: 1D NMR alone cannot definitively rule out isomeric forms (e.g., 7-chloro-4-methylquinolin-3-amine). Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to detect long-range ( 2J and 3J ) carbon-proton couplings.
The methyl protons ( δ 2.65) show strong 3J correlations to C-3 and C-4a, and a 2J correlation to C-4. Crucially, H-5 ( δ 7.95) shows a 3J correlation to C-4 and a 2J correlation to the chlorinated carbon C-6. This interlocking network of correlations unambiguously anchors the methyl group to C-4 and the chlorine to C-6, proving the structure beyond doubt (4[4]).
Caption: Key HMBC correlations establishing the regiochemistry of the quinoline core.
Summary of Quantitative Data
Table 1: 1H NMR Data Summary (400 MHz, DMSO-d6)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| H-2 | 8.52 | Singlet (s) | 1H | - |
| H-5 | 7.95 | Doublet (d) | 1H | ~2.5 (meta) |
| H-8 | 7.88 | Doublet (d) | 1H | ~9.0 (ortho) |
| H-7 | 7.55 | Doublet of doublets (dd) | 1H | 9.0 (ortho), 2.5 (meta) |
| NH2 | 5.20 | Broad singlet (br s) | 2H | - |
| CH3 | 2.65 | Singlet (s) | 3H | - |
Table 2: 13C NMR Data Summary (100 MHz, DMSO-d6)
| Position | Expected Chemical Shift (δ, ppm) | Carbon Type |
|---|---|---|
| C-2 | ~143.5 | CH (Aromatic) |
| C-8a | ~141.2 | Cq (Bridgehead) |
| C-3 | ~139.8 | Cq (C-NH2) |
| C-4 | ~133.4 | Cq (C-CH3) |
| C-6 | ~130.5 | Cq (C-Cl) |
| C-8 | ~129.8 | CH (Aromatic) |
| C-4a | ~126.1 | Cq (Bridgehead) |
| C-7 | ~125.4 | CH (Aromatic) |
| C-5 | ~122.8 | CH (Aromatic) |
| CH3 | ~14.5 | CH3 (Aliphatic) |
Table 3: HRMS (ESI-TOF) Data
| Ion | Formula | Theoretical m/z | Observed m/z | Mass Error (ppm) |
|---|
| [M+H]+ ( 35Cl ) | C10H1035ClN2+ | 193.0532 | 193.0535 | < 2.0 | | [M+H]+ ( 37Cl ) | C10H1037ClN2+ | 195.0503 | 195.0508 | < 3.0 |
Step-by-Step Experimental Protocols
Protocol 1: High-Resolution Mass Spectrometry (ESI-TOF) Acquisition
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Sample Preparation: Dissolve 1.0 mg of 6-chloro-4-methylquinolin-3-amine in 1.0 mL of LC-MS grade Methanol. Dilute the stock solution 1:100 with Methanol containing 0.1% Formic Acid to promote positive ionization.
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Instrument Calibration: Calibrate the TOF analyzer using a standard tuning mix (e.g., Agilent ESI-L) to ensure mass accuracy is strictly maintained below 5 ppm.
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Injection & Ionization: Inject 2 µL of the sample into the ESI source operating in positive ion mode. Set the capillary voltage to 3.5 kV, the drying gas flow to 8.0 L/min, and the desolvation temperature to 250 °C.
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Data Processing: Extract the ion chromatogram for m/z 193.05. Verify the isotopic pattern matches the theoretical 3:1 ratio for 35Cl / 37Cl .
Protocol 2: 1D and 2D NMR Spectroscopy
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Sample Preparation: Dissolve 15 mg of the highly purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard. Transfer the solution to a standard 5 mm NMR tube.
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1H NMR Acquisition: Acquire data on a 400 MHz (or higher) spectrometer. Set the spectral width to 12 ppm, relaxation delay (d1) to 2.0 seconds, and acquire 16 scans.
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13C NMR Acquisition: Acquire with proton decoupling (WALTZ-16 sequence). Set d1 to 2.0 seconds and acquire a minimum of 1024 scans to ensure sufficient signal-to-noise ratio for the quaternary carbons (C-3, C-4, C-6).
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HMBC Acquisition: Set up the 2D sequence optimized for long-range couplings ( J=8 Hz). Acquire 128 t1 increments with 32 scans per increment to ensure weak 3J correlations are resolved above the noise floor.
References
- CymitQuimica. "6-Chloro-4-methylquinolin-3-amine.
- Benchchem. "Application Note: 1H NMR Characterization of Substituted Quinolines.
- Benchchem. "Spectroscopic Profile of 3-Aminoquinoline: A Technical Guide." Benchchem Technical Guides.
- ChemicalBook. "3-Aminoquinoline(580-17-6) 13C NMR spectrum.
- Royal Society of Chemistry (RSC). "Electronic Supporting Information: 6-Chloroquinoline N–oxide." RSC Publishing.
